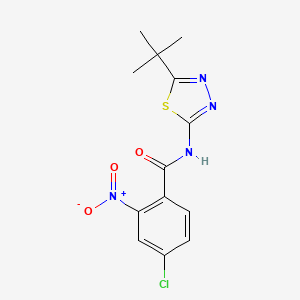![molecular formula C14H16F3NO B5880477 N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
CPP-115 exerts its pharmacological effects by inhibiting the enzyme N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase, which is responsible for the breakdown of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This effect has been demonstrated in both animal models and human studies, suggesting that CPP-115 may have therapeutic potential for various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 for lab experiments is its potency and selectivity for N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibition. This allows for precise modulation of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, which can be useful for studying the role of N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide aminotransferase inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of CPP-115 in various neurological and psychiatric disorders. Finally, research is needed to explore the potential applications of CPP-115 in other areas of medicine, such as pain management and cancer treatment.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with cyclohexanone, followed by conversion to the carboxamide using a suitable reagent. Alternatively, CPP-115 can be synthesized through the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexylamine.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The compound has been shown to increase N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLGOGSVJNBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
